

Technical Guide: Physical Properties of 1-Hexyl-3-methylimidazolium Chloride

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Hexyl-3-methylimidazolium
chloride

Cat. No.: B070133

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexyl-3-methylimidazolium chloride, often abbreviated as [HMIM]Cl or [C₆mim]Cl, is an ionic liquid (IL) that has garnered significant interest in various scientific and industrial fields. Ionic liquids are salts with melting points below 100°C, and their unique properties, such as low volatility, high thermal stability, and tunable physicochemical characteristics, make them attractive alternatives to traditional organic solvents. [HMIM]Cl, belonging to the imidazolium-based family of ILs, is particularly noted for its role as a surfactant and its applications in catalysis, organic synthesis, and materials science.^{[1][2]}

This technical guide provides a comprehensive overview of the core physical properties of **1-Hexyl-3-methylimidazolium chloride**. It is designed to be a valuable resource for researchers, scientists, and drug development professionals who are working with or considering the use of this ionic liquid. The guide includes a summary of quantitative data in structured tables, detailed experimental protocols for its synthesis, and a discussion of the general methodologies used to determine its physical properties.

Core Physical and Chemical Properties

The fundamental properties of **1-Hexyl-3-methylimidazolium chloride** are summarized in the table below. These properties are crucial for understanding its behavior in various applications.

Property	Value	Source(s)
CAS Number	171058-17-6	[3][4]
Molecular Formula	C ₁₀ H ₁₉ CIN ₂	[3][4]
Molecular Weight	202.72 g/mol	[3][5]
Appearance	Colorless to yellow clear liquid	[1]

Quantitative Physical Properties

The following tables present a compilation of the key physical properties of **1-Hexyl-3-methylimidazolium chloride** gathered from various sources. The data is presented with corresponding temperature conditions where available.

Thermal Properties

Property	Value	Conditions	Source(s)
Melting Point	-3 °C	-	[3]
38 °C	-	[1]	
-85 °C	-	[6]	
Boiling Point	>350 °C	(lit.)	[1]

Density and Viscosity

Property	Value	Temperature	Source(s)
Density	1.04 g/cm ³	26 °C	[3]
1.0337 g/cm ³	Not Specified	[1][6]	
Viscosity	3302 cP	35 °C	[3]

Solubility and Conductivity

Property	Value	Conditions	Source(s)
Solubility	Soluble in Methanol, Dichloromethane. Insoluble in water.	Not Specified	[1][2][6]
Conductivity	0.08 mS/cm	20 °C	[3][7]

Experimental Protocols

Synthesis of 1-Hexyl-3-methylimidazolium Chloride

A common and well-documented method for the synthesis of **1-Hexyl-3-methylimidazolium chloride** involves the quaternization of 1-methylimidazole with 1-chlorohexane. The following protocol is adapted from a reliable synthetic procedure.[8]

Materials:

- 1-Methylimidazole
- 1-Chlorohexane
- Ethyl acetate (dry)
- Toluene

Procedure:

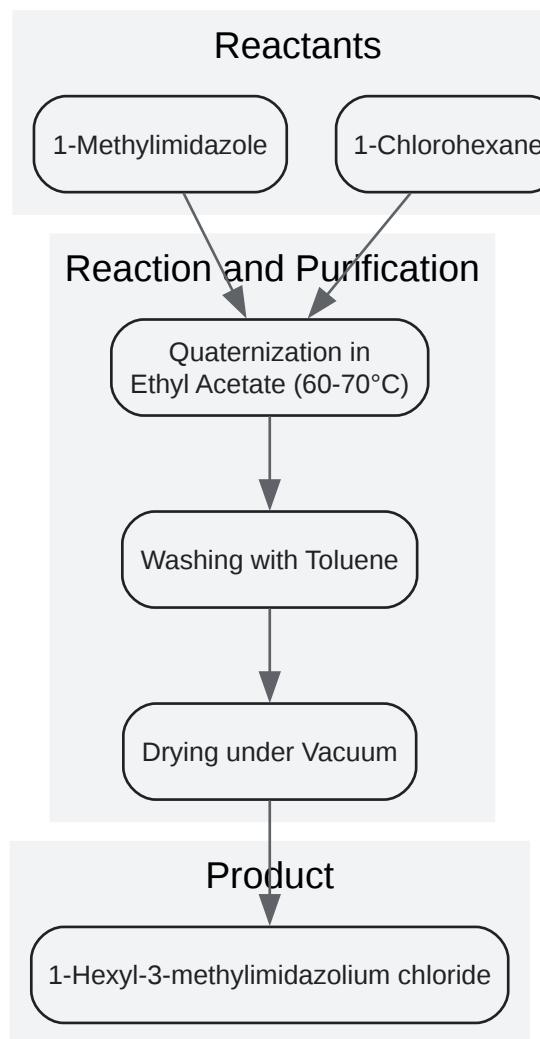
- A two-necked round-bottomed flask is charged with 1-methylimidazole (1.0 equivalent) and dry ethyl acetate.
- The flask is cooled in an ice bath under a nitrogen atmosphere.
- 1-Chlorohexane (1.1 equivalents) is added dropwise to the cooled solution with continuous stirring.
- After the addition is complete, the ice bath is removed, and the reaction mixture is allowed to warm to room temperature.

- The mixture is then heated to 60-70°C for an extended period (e.g., 11 days) to ensure complete reaction.
- After cooling to room temperature, the upper layer (unreacted starting materials and solvent) is decanted.
- The lower, more viscous layer containing the product is washed with toluene to remove any remaining 1-chlorohexane.
- The solvent is removed under high vacuum at 50°C to yield the final product, a clear and colorless viscous oil.

General Methodologies for Physical Property Determination

While specific experimental details for every cited value are not always available in a single source, the following are the standard and widely accepted methods for determining the key physical properties of ionic liquids.

- **Density:** The density of ionic liquids is commonly measured using a vibrating tube densimeter. This instrument measures the oscillation frequency of a U-shaped tube filled with the sample. The density is then calculated from the oscillation period, which is dependent on the mass of the sample in the tube.
- **Viscosity:** The viscosity of ionic liquids can be determined using various types of viscometers. Rotational viscometers are frequently employed, where the torque required to rotate a spindle immersed in the liquid is measured at a constant rotational speed. Falling-ball viscometers are also used, where the time it takes for a ball of known density and diameter to fall through the ionic liquid under gravity is measured.
- **Melting Point:** Differential Scanning Calorimetry (DSC) is the most common technique for determining the melting point and other thermal transitions of ionic liquids.^[9] In a DSC experiment, the sample and a reference are subjected to a controlled temperature program (heating and cooling cycles), and the difference in heat flow required to maintain both at the same temperature is measured. The melting point is identified as the temperature at which an endothermic peak occurs on the heating curve.

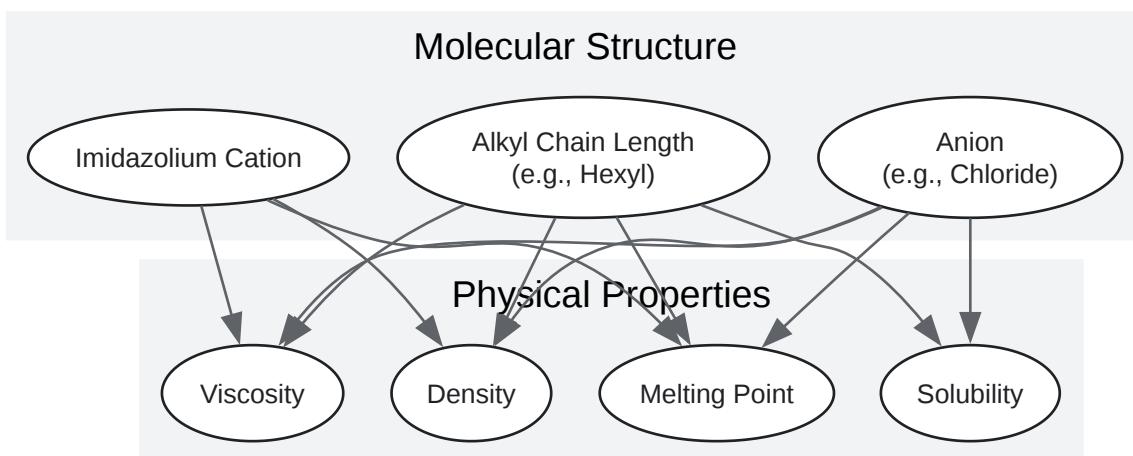

- Boiling Point: Due to their low volatility, the boiling points of ionic liquids are often measured under reduced pressure to avoid thermal decomposition at high temperatures.[2][5][10] The experimental setup typically involves heating the ionic liquid in a distillation apparatus under a controlled vacuum. The boiling point is the temperature at which the vapor pressure of the liquid equals the applied pressure.

Visualizations

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of **1-Hexyl-3-methylimidazolium chloride**.

Synthesis of 1-Hexyl-3-methylimidazolium chloride


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of [HMIM]Cl.

Structure-Property Relationship

The physical properties of imidazolium-based ionic liquids like [HMIM]Cl are highly dependent on their molecular structure. The following diagram illustrates this conceptual relationship.

Structure-Property Relationship in Imidazolium ILs

[Click to download full resolution via product page](#)

Caption: Influence of molecular structure on physical properties.

Conclusion

1-Hexyl-3-methylimidazolium chloride is a versatile ionic liquid with a unique set of physical properties that make it suitable for a wide range of applications. This technical guide has provided a consolidated source of its key physical data, a detailed synthesis protocol, and an overview of the experimental methodologies used for its characterization. Understanding these fundamental properties is essential for the effective design and implementation of processes involving this ionic liquid in research, development, and industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thermal and Electrochemical Properties of Ionic Liquids Bearing Allyl Group with Sulfonate-Based Anions—Application Potential in Epoxy Resin Curing Process - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 4. mdpi.com [mdpi.com]
- 5. itqb.unl.pt [itqb.unl.pt]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. researchgate.net [researchgate.net]
- 10. Vapor pressure of ionic liquids at low temperatures from AC-chip-calorimetry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- To cite this document: BenchChem. [Technical Guide: Physical Properties of 1-Hexyl-3-methylimidazolium Chloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b070133#1-hexyl-3-methylimidazolium-chloride-physical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com